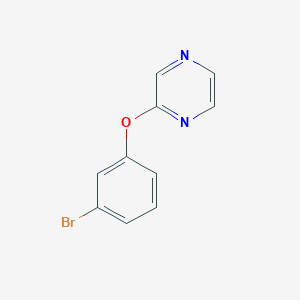

2-(3-Bromophenoxy)pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

2-(3-bromophenoxy)pyrazine |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H |

InChI Key |

UJZGSMZDOBWAQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=NC=CN=C2 |

Origin of Product |

United States |

Structural Classification and Significance Within Pyrazine Chemistry

2-(3-Bromophenoxy)pyrazine belongs to the pyrazine (B50134) class of organic compounds. Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4 of the ring. britannica.comfoodb.ca The core of this compound is the pyrazine ring, which is a diazine, a class of aromatic compounds where two carbon atoms in a benzene (B151609) ring are replaced by nitrogen atoms. nih.gov

The structure of this compound is distinguished by two key substituents on the pyrazine core: a bromine atom and a phenoxy group. The bromine atom is located on the phenyl ring of the phenoxy group at the meta-position (position 3). This specific arrangement of a pyrazine ring linked to a brominated phenoxy group imparts a unique combination of electronic and steric properties to the molecule. The pyrazine ring itself is a π-deficient system due to the presence of the two electronegative nitrogen atoms, while the phenoxy group is generally considered electron-donating and the bromine atom is an electron-withdrawing group. This electronic interplay is a significant factor in its chemical reactivity and potential applications.

Table 1: Structural and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1017022-71-7 | chemsrc.com |

| Molecular Formula | C10H7BrN2O | chemsrc.com |

| Molecular Weight | 251.08 g/mol | chemsrc.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | BKKGWKMMDGKLCW-UHFFFAOYSA-N | sigmaaldrich.com |

Academic Relevance in Organic Synthesis and Materials Science Research

The academic and industrial interest in 2-(3-Bromophenoxy)pyrazine stems from its utility as a versatile building block in the synthesis of more complex molecules. The presence of the bromine atom on the phenoxy ring allows for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov These reactions are fundamental in medicinal chemistry for the construction of novel drug candidates. For instance, pyrazine (B50134) derivatives have been investigated for their potential as anticancer, antimicrobial, and kinase inhibitors. nih.govikm.org.mygoogle.com

In the realm of materials science, the aromatic and heterocyclic nature of this compound suggests its potential use in the development of new organic materials. The pyrazine core is a component of various functional materials, including those with applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The introduction of a brominated phenoxy group can modulate the electronic properties and solid-state packing of these materials, influencing their performance.

Contextual Overview of Brominated Phenoxy Substituted Heterocycles

2-(3-Bromophenoxy)pyrazine is part of a broader class of compounds known as brominated phenoxy-substituted heterocycles. These compounds are characterized by the presence of a heterocyclic ring system linked to a phenol (B47542) derivative via an ether linkage, with one or more bromine atoms on the phenyl ring. The bromine atom serves as a key functional handle for further chemical transformations, particularly palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis. researchgate.netclockss.org

The synthesis of such compounds often involves the nucleophilic substitution of a halogen on the heterocyclic ring with a brominated phenolate. The strategic placement of the bromine atom on the phenoxy group allows for regioselective functionalization, enabling the construction of complex molecular architectures with desired electronic and steric properties. researchgate.netmdpi.com This synthetic versatility has led to the exploration of brominated phenoxy-substituted heterocycles in various research areas, including the development of pharmaceuticals and functional materials.

A Comprehensive Analysis of the Synthetic Routes to this compound

The heterocyclic compound this compound is a significant molecule in organic synthesis, serving as a building block for more complex structures in medicinal chemistry and materials science. This article provides a detailed examination of the synthetic methodologies employed for its preparation, focusing on the construction of the core 2-phenoxypyrazine (B6583224) structure and the introduction of the bromine substituent.

Advanced Computational Chemistry and Theoretical Studies of 2 3 Bromophenoxy Pyrazine

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. These computational approaches allow for a precise characterization of the molecular orbitals and charge distribution, which are key determinants of chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. semanticscholar.orgnih.gov DFT calculations are employed to optimize the molecular geometry of 2-(3-Bromophenoxy)pyrazine, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

These calculations typically show the pyrazine (B50134) and bromophenyl rings are not coplanar, with a specific torsion angle defining the orientation of the phenoxy group relative to the pyrazine ring. Electronic properties such as the dipole moment and polarizability are also determined, offering insights into the molecule's charge distribution and its response to external electric fields. DFT serves as the foundation for more detailed analyses of the molecule's reactivity and intermolecular interactions. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = χ² / 2η).

These descriptors provide a quantitative framework for predicting the chemical behavior of this compound.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -1.20 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.65 |

| Ionization Potential | I | -EHOMO | 6.85 |

| Electron Affinity | A | -ELUMO | 1.20 |

| Electronegativity | χ | (I + A) / 2 | 4.025 |

| Chemical Hardness | η | (I - A) / 2 | 2.825 |

| Electrophilicity Index | ω | χ² / 2η | 2.86 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. dtic.mil The MEP map is color-coded to represent different potential values. researchgate.net

Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack.

Blue regions denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green regions represent areas with a neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring, reflecting their lone pairs of electrons and nucleophilic character. researchgate.net Conversely, a region of positive potential (blue), known as a σ-hole, is expected on the bromine atom along the extension of the C-Br bond, indicating its potential to act as an electrophilic site in halogen bonding. researchgate.net The hydrogen atoms of the aromatic rings would also exhibit positive potential.

Intermolecular Interactions and Supramolecular Architecture

The way molecules pack in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for crystal engineering and materials science.

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom in one molecule and a nucleophilic site in another. researchgate.net This interaction arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond. researchgate.netnih.gov

In this compound, the bromine atom can act as a halogen bond donor. rsc.org Theoretical studies characterize the strength and geometry of these bonds, often involving interactions between the bromine's σ-hole and electron-rich atoms like nitrogen or oxygen on adjacent molecules. researchgate.netmdpi.com The strength of the halogen bond can be modulated by the electronic environment of the pyrazine and phenyl rings. rsc.org

Beyond halogen bonding, other non-covalent interactions play a significant role in the supramolecular assembly of this compound. rsc.orgscielo.org.mx

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govdesy.de By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment. The analysis generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. For a molecule like this compound, a diverse range of interactions is expected to govern its solid-state architecture.

The analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov Key properties mapped onto the surface include dᵢ (the distance from the surface to the nearest nucleus internal to the surface) and dₑ (the distance to the nearest nucleus external to the surface). A normalized contact distance (dnorm) is calculated, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue areas signify longer contacts. nih.gov

For this compound, the primary intermolecular contacts anticipated to be significant contributors to the crystal packing are:

H···H Contacts : Due to the abundance of hydrogen atoms on both the pyrazine and bromophenyl rings, these contacts are expected to comprise the largest percentage of the Hirshfeld surface area. nih.gov

O···H/H···O Contacts : The ether oxygen atom is a potential hydrogen bond acceptor, leading to C—H···O interactions with hydrogen atoms from neighboring molecules. These are often visible as sharp spikes in the 2D fingerprint plots. nih.gov

Br···H/H···Br Contacts : The bromine atom can participate in halogen bonding and other weaker C—H···Br interactions, which would appear as distinct wings on the fingerprint plot. nih.gov

π–π Stacking : The aromatic pyrazine and bromophenyl rings can engage in π–π stacking interactions. These are visualized on the shape-index map of the Hirshfeld surface by the presence of adjacent red and blue triangles. nih.gov

The relative contributions of these interactions dictate the final crystal structure and its stability. A hypothetical breakdown of these contacts based on analyses of similar bromophenyl and pyrazine-containing structures is presented below. nih.govresearchgate.net

| Intermolecular Contact Type | Anticipated Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~35-45% | Van der Waals interactions between peripheral hydrogen atoms. nih.gov |

| O···H/H···O | ~20-30% | Corresponds to C—H···O hydrogen bonds involving the ether oxygen. nih.gov |

| Br···H/H···Br | ~10-15% | Represents halogen bonding and other weak interactions involving bromine. nih.gov |

| C···H/H···C | ~10-15% | Interactions between aromatic carbon atoms and hydrogen atoms. |

| C···C | ~3-5% | Indicative of π-π stacking interactions between aromatic rings. |

| Other (N···H, Br···O, etc.) | ~1-5% | Minor contributions from other possible heteroatom interactions. |

Computational Studies of Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical sciences as different polymorphs can have varying physicochemical properties. nih.gov Computational crystal structure prediction (CSP) has become an essential tool for exploring the solid-form landscape of a molecule, identifying potential polymorphs, and understanding their relative stabilities. researchgate.net

The CSP process typically involves:

Conformational Analysis : Identifying the likely low-energy conformations of the isolated this compound molecule.

Crystal Packing Generation : Arranging the low-energy conformers into a vast number of plausible crystal packing arrangements within common space groups.

Lattice Energy Minimization : Optimizing the generated crystal structures using force fields or more accurate quantum mechanical methods to calculate their lattice energies.

Ranking and Analysis : Ranking the predicted structures based on their calculated lattice energies to create a crystal energy landscape.

Studies on structurally related molecules, such as N-(3-bromophenyl)-2-pyrazinecarboxamide, have revealed the existence of concomitant conformational polymorphs. researchgate.net In that case, the interplay between different non-covalent interactions, such as Br···Br and Br···N halogen bonds versus classical N-H···N hydrogen bonds, led to the formation of distinct crystal forms. researchgate.net For this compound, a similar propensity for polymorphism can be anticipated. The flexibility of the ether linkage allows for different molecular conformations, which, combined with the variety of possible intermolecular interactions (halogen bonds, hydrogen bonds, π–π stacking), could lead to a complex crystal energy landscape with multiple stable or metastable polymorphs. researchgate.net CSP methods can provide invaluable insight into this landscape, guiding experimental polymorph screening and helping to mitigate the risk of an unexpected and less stable form appearing later in development. nih.gov

Computational Modeling in Ligand-Target Systems (Methodological Focus)

Molecular Docking Algorithms and Scoring Functions for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. semanticscholar.org This method is fundamental in structure-based drug design for identifying potential drug candidates. The process involves two main components: a search algorithm and a scoring function.

Search Algorithms : These algorithms explore the conformational space of the ligand within the protein's binding site to generate a wide range of possible binding poses. Common algorithms include:

Genetic Algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) : This approach uses principles of evolution, where a population of ligand poses undergoes "mutations" (rotations, translations) and "crossovers" to find the optimal binding mode. researchgate.net

Monte Carlo Methods : This technique involves random changes to the ligand's position and conformation, with each new pose being accepted or rejected based on an energy criterion.

Fragment-Based Algorithms : These methods dock the ligand incrementally, first placing a rigid core fragment and then progressively adding the remaining flexible parts.

Scoring Functions : After generating poses, a scoring function is used to estimate the binding affinity (e.g., binding free energy) for each pose and rank them. semanticscholar.org The goal is to distinguish the correct binding pose from all others. Scoring functions can be classified into three main types:

Force-Field-Based : These functions use classical mechanics parameters to calculate van der Waals and electrostatic interaction energies between the protein and the ligand.

Empirical : These functions are derived from experimental data and use a weighted sum of terms that represent different types of interactions like hydrogen bonds, hydrophobic effects, and rotational entropy loss.

Knowledge-Based : These functions are statistical potentials derived from analyzing known protein-ligand crystal structures. They score poses based on how closely they resemble experimentally determined interaction geometries.

For a ligand like this compound, the pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the aromatic systems can participate in π–π stacking and hydrophobic interactions with protein residues. nih.govresearchgate.net An effective scoring function must accurately capture these varied interactions, including the potential for halogen bonding involving the bromine atom.

| Algorithm/Function Type | Example Software | Principle of Operation |

|---|---|---|

| Genetic Algorithm | AutoDock, GOLD | Evolves a population of ligand poses to find the lowest energy conformation. researchgate.net |

| Fragment-Based | FlexX | Incrementally builds the ligand into the active site. |

| Empirical Scoring Function | GlideScore, ChemScore | Uses weighted terms for hydrogen bonds, hydrophobic contacts, etc., to estimate binding affinity. |

| Knowledge-Based Scoring Function | PMF-Score, DrugScore | Uses statistical potentials derived from databases of known protein-ligand complexes. |

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net There are two main approaches: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS) : This approach is used when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity exists. The core idea is the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities. Methodologies include:

Similarity Searching : Screening a database to find molecules that are structurally similar to a known active compound, often using 2D fingerprints or 3D shape comparisons.

Pharmacophore Modeling : A pharmacophore is an abstract representation of the essential steric and electronic features required for a ligand to interact with a specific target. A model is built from known actives and then used to screen for new molecules containing the same features.

Quantitative Structure-Activity Relationship (QSAR) : This method develops a statistical model that correlates the chemical structure of molecules with their biological activity. researchgate.net

Structure-Based Virtual Screening (SBVS) : When the 3D structure of the target protein is available, SBVS can be employed. This approach uses molecular docking to predict the binding of a large number of compounds to the target's binding site. researchgate.net The workflow typically involves preparing a library of compounds, defining the binding pocket of the protein, and then systematically docking each compound into the site. The docked compounds are then ranked using a scoring function, and the top-scoring "hits" are selected for further experimental evaluation. nih.gov This method is powerful for discovering novel scaffolds that are chemically distinct from known inhibitors.

Conformational Sampling and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand binding to a rigid or partially flexible protein, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

In the context of ligand-target systems, MD is crucial for:

Conformational Sampling : Proteins and ligands are inherently flexible. MD simulations allow both the ligand and the protein to sample a wide range of conformations, which can reveal transient binding pockets or induced-fit mechanisms that are missed by rigid docking. nih.gov

Binding Stability Assessment : By running an MD simulation on a docked protein-ligand complex, researchers can assess the stability of the binding pose. If the ligand remains stably bound in its initial pose and maintains key interactions throughout the simulation, it increases confidence in the docking result. semanticscholar.org

Refining Binding Poses : MD can be used to refine the poses generated by docking, allowing for subtle rearrangements of the ligand and protein side chains to achieve a more favorable energetic state.

Calculating Binding Free Energy : Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide more accurate estimations of binding free energy than docking scores alone. semanticscholar.org Studies on pyrazine systems have utilized MD to understand internal conversion dynamics and interactions with proteins like human serum albumin. semanticscholar.orgarxiv.orgresearchgate.net

Theoretical Assessment of Physicochemical and Pharmacokinetic Attributes (Methodological Focus)

In addition to predicting binding affinity, computational methods are widely used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. researchgate.net Early theoretical assessment of these attributes is critical to reduce the rate of late-stage failures in drug development.

For a compound like this compound, key physicochemical and pharmacokinetic properties can be predicted using a variety of computational models, many of which are based on QSAR or quantum mechanical calculations.

Lipophilicity (logP) : The n-octanol/water partition coefficient (logP) is a key indicator of a molecule's solubility and ability to cross cell membranes. It can be calculated using methods based on atomic contributions (e.g., cLogP) or molecular properties. Studies on related pyrazinoic acid derivatives have shown the importance of this parameter for biological activity. nih.gov

Solubility (logS) : Aqueous solubility is crucial for drug absorption. Computational models predict solubility based on the molecule's structural features and properties like logP and melting point.

Permeability : The ability to permeate through the intestinal wall (e.g., Caco-2 cell permeability) is essential for oral bioavailability. Models can predict this based on molecular size, polarity, and hydrogen bonding capacity. nih.gov

Metabolic Stability : Predictions can be made about which sites on the molecule are most susceptible to metabolism by cytochrome P450 enzymes. This helps in identifying potential metabolic liabilities early on.

Electronic Properties : Quantum chemical calculations using methods like Density Functional Theory (DFT) can determine electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moments, and electrostatic potential. mdpi.com These properties are fundamental to understanding molecular reactivity and intermolecular interactions.

These theoretical assessments provide a comprehensive profile of a molecule's drug-like properties, allowing for the prioritization of compounds with favorable pharmacokinetic profiles for further development. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial. These pharmacokinetic parameters determine the viability of a molecule as a potential drug. Computational tools are widely used to generate these predictions based on the molecule's structure. pensoft.net For this compound, various ADME parameters can be calculated using established software and web servers.

Key predicted ADME properties for a compound like this compound would typically include:

Gastrointestinal (GI) Absorption: This predicts the extent to which the compound is absorbed from the gut into the bloodstream. High GI absorption is generally desired for orally administered drugs.

Blood-Brain Barrier (BBB) Permeability: This parameter indicates whether the compound can cross the protective barrier of the central nervous system. This is a critical factor for drugs targeting the brain.

CYP450 Inhibition: Cytochrome P450 enzymes are essential for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. Computational models can predict whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Solubility (LogS): Aqueous solubility is a key factor influencing absorption. Poorly soluble compounds often exhibit low bioavailability. nih.gov

Bioavailability Score: This is a composite score that provides a qualitative assessment of the compound's potential to have favorable pharmacokinetic properties.

The following table presents a set of representative ADME parameters that would be computationally predicted for this compound.

| ADME Parameter | Predicted Value/Classification | Description |

|---|---|---|

| Gastrointestinal Absorption | High | Likelihood of absorption from the human intestine. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likelihood of crossing the blood-brain barrier. |

| CYP1A2 Inhibitor | No | Predicted not to inhibit the CYP1A2 enzyme. |

| CYP2C9 Inhibitor | No | Predicted not to inhibit the CYP2C9 enzyme. |

| CYP2C19 Inhibitor | Yes | Predicted to be an inhibitor of the CYP2C19 enzyme. |

| CYP2D6 Inhibitor | No | Predicted not to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Predicted to be an inhibitor of the CYP3A4 enzyme. |

| Aqueous Solubility (LogS) | -3.5 | Logarithm of molar solubility (mol/L). Value indicates moderate solubility. |

| Bioavailability Score | 0.55 | A score indicating the probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. |

Computational Filters for Druglikeness (e.g., Lipinski's Rule of Five)

"Druglikeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. nih.gov One of the most widely used guidelines is Lipinski's Rule of Five. This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

These filters are applied early in the drug discovery process to prioritize compounds with a higher probability of success. mdpi.com For this compound, the parameters for Lipinski's Rule of Five can be calculated from its chemical structure.

The table below summarizes the druglikeness properties of this compound according to Lipinski's Rule of Five.

| Lipinski Parameter | Value for this compound | Rule | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 251.08 g/mol | ≤ 500 | Yes |

| LogP (Calculated) | 3.15 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (2xN, 1xO) | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Pass |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for development as an orally administered drug.

Application of Pan-Assay Interference Compounds (PAINS) Filters in Computational Design

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with high-throughput screening assays, often producing false-positive results. researchgate.net These compounds typically react non-specifically with assay components or produce signals (e.g., fluorescence, absorbance) that mimic a true "hit." Identifying and removing potential PAINS from screening libraries is a critical step in modern drug discovery to avoid wasting resources on misleading leads. nih.gov

Computational PAINS filters are databases of known interfering substructures. New chemical designs, such as derivatives of this compound, are screened against these filters. If a molecule contains a PAINS substructure, it is flagged for further scrutiny or removal from consideration. However, it is important to note that the presence of a PAINS alert does not automatically invalidate a compound, as context is crucial and some approved drugs contain PAINS motifs. researchgate.net A careful analysis is always recommended over blind filtering. nih.gov

For this compound, a computational screening against PAINS filters would be performed. The core structure, consisting of a pyrazine ring linked to a brominated phenyl ring via an ether bond, is not among the most common PAINS chemotypes. A computational check would confirm the absence of any problematic substructures, thereby increasing confidence in its suitability as a scaffold for further drug design. mdpi.com

Predictive Spectroscopic Analysis and Materials Science Applications

Beyond medicinal chemistry, computational methods are essential for predicting the physical and material properties of molecules like this compound. These predictions can guide the development of new materials for optical or electronic applications.

Computational Simulation of Spectroscopic Data (e.g., IR, Raman, NMR, UV-Vis) for Structural Elucidation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules. researchgate.net By calculating the vibrational frequencies, nuclear magnetic shielding tensors, and electronic transitions, it is possible to generate theoretical IR, Raman, NMR, and UV-Vis spectra.

These simulated spectra serve several purposes:

Structural Confirmation: Comparing the computationally predicted spectrum with an experimentally measured spectrum can provide strong evidence for the correct synthesis and structural assignment of the target molecule. researchgate.net

Spectral Assignment: Theoretical calculations help in assigning specific peaks in an experimental spectrum to particular molecular motions (e.g., C-H stretching in IR) or atoms (e.g., a specific carbon atom in ¹³C NMR).

Understanding Structure-Property Relationships: By modifying the structure in silico and recalculating the spectra, researchers can understand how structural changes influence the spectroscopic properties.

For this compound, DFT calculations using a basis set such as B3LYP/6-311G(d,p) would be employed to optimize the molecular geometry and then compute its theoretical spectra. This would provide a detailed vibrational and electronic profile of the molecule before it is even synthesized.

Theoretical Prediction of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)

Molecules with significant non-linear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and photonics. Pyrazine derivatives, often incorporated into donor-π-acceptor (D-π-A) structures, have been investigated for their NLO potential. rsc.orgupce.cz The NLO response of a molecule is governed by its hyperpolarizability (β for second-order effects, γ for third-order effects).

Computational chemistry provides a direct route to calculating these properties. researchgate.net Using DFT or other advanced quantum methods, the response of a molecule's electron cloud to a strong external electric field can be simulated to determine its hyperpolarizability values. mdpi.com For this compound, the pyrazine ring can act as an electron-accepting unit while the bromophenoxy group can serve as an electron-donating or modulating group. Theoretical calculations would quantify the intramolecular charge transfer (ICT) that is crucial for NLO activity and predict the magnitude of its first and second hyperpolarizabilities. These predictions can guide the design of new pyrazine derivatives with enhanced NLO properties for advanced materials. rsc.org

Computational Design of Pyrazine Derivatives as Exo-Bidentate Ligands for Coordination Chemistry

The pyrazine ring contains two nitrogen atoms with lone pairs of electrons, making it an excellent building block for coordination chemistry. The nitrogen atoms can act as Lewis bases, coordinating to metal centers to form metal-organic complexes, coordination polymers, or metal-organic frameworks (MOFs). The term "exo-bidentate" refers to a ligand that can bind to a metal center using two donor atoms whose lone pairs point away from the ligand's core. The 1,4-disposed nitrogen atoms in the pyrazine ring are ideal for acting as exo-donors, typically bridging two different metal centers.

Computational modeling, again primarily using DFT, is instrumental in this field. For this compound, theoretical studies can be used to:

Model Coordination Modes: Simulate how the molecule would bind to different metal ions (e.g., Cu²⁺, Zn²⁺, Ag⁺), predicting the geometry, bond lengths, and angles of the resulting complex.

Calculate Binding Energies: Determine the thermodynamic stability of the metal-ligand bond, helping to predict whether a stable complex will form.

Predict Electronic Properties: Analyze the electronic structure of the resulting metal complex, including its frontier molecular orbitals (HOMO-LUMO), to predict its potential catalytic, magnetic, or photophysical properties.

By computationally screening different metal ions and modifications to the this compound scaffold, researchers can rationally design novel functional materials with tailored properties for applications in catalysis, gas storage, and sensing.

Role As a Chemical Intermediate and Building Block in Advanced Organic Synthesis

Precursor to Fused Heterocyclic Ring Systems

The inherent reactivity of the pyrazine (B50134) core and the presence of the phenoxy and bromo substituents make 2-(3-Bromophenoxy)pyrazine an ideal starting material for the synthesis of a variety of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Synthesis of Pyrido[2,3-b]pyrazine (B189457) Scaffolds

The pyrido[2,3-b]pyrazine core is a prominent structural motif found in numerous biologically active compounds. While direct condensation reactions of 2,3-diaminopyridine (B105623) with α-dicarbonyl compounds are a common route to this scaffold, the use of substituted pyrazines like this compound offers an alternative strategy for accessing uniquely functionalized derivatives. rsc.orgnih.gov A plausible synthetic approach involves the introduction of an amino group onto the pyrazine ring of this compound, followed by a condensation/cyclization reaction.

For instance, nitration of the pyrazine ring followed by reduction would yield an amino-substituted derivative. This intermediate could then undergo a multicomponent reaction with a 1,3-dicarbonyl compound and an aldehyde to construct the fused pyridine (B92270) ring, affording a substituted pyrido[2,3-b]pyrazine. rsc.orgnih.gov The reaction conditions for such transformations are typically mild and can be catalyzed by acids like p-toluenesulfonic acid (p-TSA). nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|---|---|

| Amino-2-(3-bromophenoxy)pyrazine | Indane-1,3-dione | Aromatic Aldehyde | p-TSA (20 mol%) | Ethanol | Reflux | Substituted Pyrido[2,3-b]pyrazine |

Formation of Furo[2,3-b]pyrazines

Furo[2,3-b]pyrazines are another class of heterocyclic compounds with interesting biological properties. The synthesis of these scaffolds can be achieved through various methods, including the cyclization of appropriately substituted pyrazine precursors. A diversity-oriented synthesis approach starting from substituted pyrazin-2(1H)-ones has been reported for the preparation of a library of furo[2,3-b]pyrazines. researchgate.netresearchgate.net

To utilize this compound for the synthesis of furo[2,3-b]pyrazines, it would first need to be converted into a suitable pyrazinone intermediate. This could potentially be achieved through a sequence of reactions involving hydroxylation of the pyrazine ring. Subsequently, the introduction of a propargyl group at the N1-position, followed by an electrophilic cyclization, would lead to the formation of the furo[2,3-b]pyrazine core. The bromine atom on the phenoxy ring would remain intact throughout this sequence, allowing for further functionalization. researchgate.netresearchgate.net

Development of Triazole-Fused Pyrazines

Triazole-fused pyrazines, such as rsc.orgnih.govmdpi.comtriazolo[4,3-a]pyrazines, are of significant interest in medicinal chemistry, with some derivatives showing potent inhibitory activity against various kinases. nih.gov The synthesis of these fused systems often starts from di- or tri-substituted pyrazines. For instance, a common precursor for rsc.orgnih.govmdpi.comtriazolo[4,3-a]pyrazines is 2-chloro-3-hydrazinopyrazine, which can be prepared from 2,3-dichloropyrazine. nih.gov

A synthetic strategy to access triazole-fused pyrazines from this compound could involve the initial introduction of a chlorine atom at the 3-position of the pyrazine ring. Subsequent nucleophilic substitution of the chlorine with hydrazine (B178648) would provide a key intermediate. This hydrazinopyrazine could then be cyclized with a suitable one-carbon synthon, such as triethyl orthoformate, to construct the fused triazole ring. This approach would yield a rsc.orgnih.govmdpi.comtriazolo[4,3-a]pyrazine bearing the 3-bromophenoxy substituent.

Utilization in the Construction of Complex Molecular Architectures

Beyond its role as a precursor to fused heterocycles, this compound is a valuable building block for the construction of more complex molecular architectures. The presence of the bromine atom provides a reactive handle for post-synthetic modifications, enabling the introduction of a wide range of functional groups and the creation of diverse molecular scaffolds.

Diversification through Post-Synthetic Modification via the Bromine Handle

The bromine atom on the phenoxy ring of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the late-stage functionalization of the molecule.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nih.govmdpi.comillinois.eduresearchgate.net This would allow for the introduction of various aryl or heteroaryl substituents at the 3-position of the phenoxy ring.

Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgacsgcipr.orgresearchgate.netnih.govorganic-chemistry.org This is a versatile method for introducing primary or secondary amines, as well as a variety of nitrogen-containing heterocycles.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, leading to the formation of an arylethyne. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgscirp.org The resulting alkyne can serve as a versatile functional group for further transformations.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | General Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-(3-Arylphenoxy)pyrazine |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 2-(3-(Dialkylamino)phenoxy)pyrazine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-(3-(Alkynyl)phenoxy)pyrazine |

Preparation of Poly-Substituted Pyrazines

The strategic use of this compound as a starting material allows for the synthesis of poly-substituted pyrazines with well-defined substitution patterns. The initial phenoxy group directs the regioselectivity of subsequent reactions on the pyrazine ring, while the bromine handle on the phenoxy ring provides a site for further diversification.

For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be directed to specific positions on the pyrazine ring, influenced by the electron-donating nature of the phenoxy group. Subsequent reduction of a nitro group to an amine, followed by diazotization and substitution, would allow for the introduction of a wide array of functional groups.

Furthermore, the bromine atom can be utilized in cross-coupling reactions as described above to introduce a third substituent. This sequential functionalization strategy, starting from the readily available this compound, provides a powerful and flexible approach to complex, poly-substituted pyrazine derivatives that would be challenging to synthesize through other methods.

This compound serves as a highly valuable and versatile intermediate in modern organic synthesis. Its utility as a precursor for the synthesis of important fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, furo[2,3-b]pyrazines, and triazole-fused pyrazines, highlights its potential in the development of novel therapeutic agents and functional materials. Moreover, the presence of the bromine handle allows for a wide range of post-synthetic modifications through well-established cross-coupling reactions, enabling the construction of complex and diverse molecular architectures. The strategic application of this building block opens up new avenues for the efficient and targeted synthesis of a wide array of functionalized pyrazine-containing molecules.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of pyrazine (B50134) derivatives has traditionally been achieved through methods like the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation. tandfonline.comresearchgate.net However, these classical routes can sometimes be limited by harsh reaction conditions or low yields. tandfonline.com The pursuit of more efficient, selective, and sustainable synthetic methods is a primary focus of current research.

Emerging strategies are moving away from multi-step procedures toward more atom-economical and environmentally benign processes. nih.gov Key areas of exploration include:

Catalytic Dehydrogenative Coupling: This approach utilizes earth-abundant base-metal catalysts, such as manganese pincer complexes, to facilitate the self-coupling of 2-amino alcohols or the coupling of 1,2-diaminobenzene with 1,2-diols. nih.gov These reactions are highly efficient, producing only hydrogen gas and water as byproducts. nih.gov

C-H Functionalization: Direct C-H functionalization and cross-coupling reactions represent a powerful and modern strategy for synthesizing complex pyrazine derivatives. mdpi.com Palladium-catalyzed reactions, for instance, enable the precise formation of C-C and C-N bonds, allowing for the assembly of diverse biheteroaryl structures. mdpi.comacs.org

Green Chemistry Approaches: There is a growing emphasis on developing one-pot syntheses that are both cost-effective and environmentally friendly. tandfonline.com These methods aim to reduce waste and avoid harsh reagents, aligning with the principles of sustainable chemistry. tandfonline.com

These advanced methodologies could enable the synthesis of 2-(3-Bromophenoxy)pyrazine and its analogs with greater control over the molecular architecture, leading to higher yields and reduced environmental impact.

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Classical Condensation | Reaction of 1,2-dicarbonyls with 1,2-diaminoethanes followed by oxidation. | Well-established and straightforward for simple pyrazines. | tandfonline.comresearchgate.net |

| Dehydrogenative Coupling | Coupling of alcohols and amines using base-metal catalysts (e.g., Manganese). | High atom economy, environmentally benign (water and H2 byproducts). | nih.gov |

| C-H Functionalization/Cross-Coupling | Direct formation of C-C or C-N bonds on the pyrazine core using catalysts (e.g., Palladium). | High selectivity, allows for complex molecular assembly. | mdpi.com |

| Green One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Cost-effective, reduced waste, environmentally friendly. | tandfonline.com |

Integration of Advanced Machine Learning and Artificial Intelligence in Computational Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and molecular design. springernature.com These computational tools can process vast datasets to identify promising drug candidates, predict their properties, and optimize their structures with greater speed and precision than traditional methods. springernature.comresearchgate.net

For pyrazine derivatives, AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models that correlate the structural features of pyrazine derivatives with their biological activity. researchgate.netatomwise.com For example, AI has been used to create QSAR models for imidazo[1,2-a]pyrazine (B1224502) derivatives to identify the structural characteristics that enhance their potency against specific targets. researchgate.net

Virtual Screening and Docking: AI-powered platforms can screen large virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. springernature.com Deep convolutional neural networks can analyze the 3D structure of a protein's binding site to predict ligand interactions. atomwise.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. springernature.com By learning from existing chemical data, these models can propose novel pyrazine-based structures, like analogs of this compound, that are optimized for specific therapeutic applications.

The use of these advanced computational techniques can significantly accelerate the discovery pipeline, reduce the costs associated with experimental screening, and facilitate the rational design of pyrazine derivatives with improved efficacy and selectivity. technologynetworks.com

| AI/ML Application | Function | Impact on Research | Reference |

|---|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. | Identifies key structural features for potency and guides optimization. | researchgate.netatomwise.com |

| Virtual Screening | Screens large compound libraries to find potential hits for a biological target. | Reduces time and cost of initial high-throughput screening. | springernature.com |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | Provides insights into the mechanism of action and binding affinity. | researchgate.net |

| De Novo Design | Generates novel molecular structures with desired properties. | Accelerates the design of new, optimized compounds. | springernature.com |

Expanding Applications in Advanced Materials Science

While pyrazine derivatives are well-known for their pharmacological activities, their unique electronic properties also make them highly attractive for applications in materials science. researchgate.netnih.gov The electron-deficient nature of the pyrazine ring allows it to function as an excellent electron acceptor, a property that can be tuned by chemical modification. mdpi.com

Future research is expected to expand the use of pyrazine-based compounds in several areas of advanced materials:

Organic Electronics: Pyrazine derivatives are being investigated for use in organic light-emitting diodes (OLEDs), conductive polymers, and materials with memory-storage capabilities. nih.govmdpi.com The development of Donor-Acceptor-Donor (D-A-D) molecules using a pyrazine core has led to materials that can emit light across a broad spectrum, from blue to red. rsc.org

Nonlinear Optical (NLO) Materials: Certain pyrazine derivatives exhibit large third-order NLO responses while maintaining good transparency, making them promising candidates for applications in photonics. science.gov

Electroluminescent Devices: Fused-ring systems like pyrido[2,3-b]pyrazine (B189457) are being used to fabricate electro-conductive and ambipolar electroluminescent devices due to their high electron-accepting ability. rsc.org

Investigating the specific photophysical and electronic properties of this compound could reveal its potential for use in these cutting-edge technologies, contributing to the development of next-generation electronic and optical materials.

| Application Area | Relevant Property | Example Material/Device | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Photoluminescence, charge transport | D-A-D molecules with a pyrido[2,3-b]pyrazine core. | rsc.org |

| Conductive Polymers | Conjugated π-system | Polypyrazine derivatives. | nih.gov |

| Electromemory Devices | Tunable electronic states | D-A-D compounds based on quinoxaline (B1680401) and pyridopyrazine. | mdpi.com |

| Nonlinear Optics (NLO) | High second hyperpolarizability | Push-pull pyrazine derivatives. | science.gov |

Development of Structure-Function Relationship Models for Pyrazine Derivatives

A fundamental goal in the study of pyrazine derivatives is to establish clear models that link a molecule's chemical structure to its specific function, whether it be a biological activity or a material property. acs.orgnih.gov Understanding these structure-function relationships is critical for the rational design of new compounds with tailored characteristics.

Future efforts in this area will focus on:

Systematic Structural Modification: Creating libraries of compounds by systematically altering substituents on the pyrazine core. For this compound, this could involve changing the position or identity of the halogen on the phenoxy ring or modifying the ether linkage to explore how these changes affect its properties.

Advanced Spectroscopic and Crystallographic Analysis: Using techniques like X-ray crystallography to determine the precise three-dimensional structure of pyrazine derivatives and their complexes with biological targets. This provides invaluable insight into molecular interactions.

Computational Modeling: Employing computational chemistry to rationalize observed structure-activity relationships (SAR). acs.orgnih.gov Molecular modeling can help visualize how a ligand interacts with its receptor and predict the effects of structural changes. acs.org For example, the electron-withdrawing ability of the pyrazine core can be systematically increased by adding more nitrogen atoms (e.g., transitioning from pyridine (B92270) to pyrazine to pyridopyrazine), which directly impacts the compound's electronic and photophysical properties. mdpi.com

By combining empirical data from synthesis and testing with the predictive power of computational models, researchers can develop robust structure-function relationship models. These models will serve as a guide for the future design of pyrazine derivatives, enabling the creation of highly effective and specific molecules for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.